6-Ethyl-1,2-thiazinane-1,1-dione 6-Ethyl-1,2-thiazinane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1049797-89-8
VCID: VC7320627
InChI: InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3
SMILES: CCC1CCCNS1(=O)=O
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24

6-Ethyl-1,2-thiazinane-1,1-dione

CAS No.: 1049797-89-8

Cat. No.: VC7320627

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24

* For research use only. Not for human or veterinary use.

6-Ethyl-1,2-thiazinane-1,1-dione - 1049797-89-8

Specification

CAS No. 1049797-89-8
Molecular Formula C6H13NO2S
Molecular Weight 163.24
IUPAC Name 6-ethylthiazinane 1,1-dioxide
Standard InChI InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3
Standard InChI Key DIYQZYLGMQQIKR-UHFFFAOYSA-N
SMILES CCC1CCCNS1(=O)=O

Introduction

Structural and Mechanistic Insights

Molecular Architecture

The core structure of 6-ethyl-1,2-thiazinane-1,1-dione consists of a partially saturated six-membered ring with sulfur at position 1 and nitrogen at position 2. The 1,1-dione moiety introduces two adjacent ketone groups, creating a planar, electron-deficient region that influences reactivity. The ethyl group at position 6 contributes steric bulk and modulates lipophilicity. Computational modeling based on analogous thiazinanes suggests a chair-like conformation for the ring, with the ethyl substituent adopting an equatorial orientation to minimize strain .

Electronic Properties

Density functional theory (DFT) analyses of similar 1,1-dione systems reveal significant polarization at the sulfur center due to electron withdrawal by the ketone groups. This polarization enhances electrophilicity at sulfur, making it susceptible to nucleophilic attack—a trait exploited in ring-opening reactions for functionalization . The nitrogen atom, conversely, retains basicity, enabling protonation or coordination with metal catalysts in synthetic pathways.

Synthetic Methodologies

Conventional Cyclization Approaches

Thiazinane derivatives are typically synthesized via cyclization reactions involving thioamides or thioureas. For 6-ethyl-1,2-thiazinane-1,1-dione, a plausible route involves the reaction of N-ethylthiourea with 1,3-dibromopropane under basic conditions (e.g., triethylamine). This method, adapted from protocols for analogous compounds, facilitates the formation of the six-membered ring through sequential alkylation and cyclization :

NH2C(S)NHCH2CH3+BrCH2CH2CH2BrEt3N6-Ethyl-1,2-thiazinane-1,1-dione+2HBr\text{NH}_2\text{C(S)NHCH}_2\text{CH}_3 + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Et}_3\text{N}} \text{6-Ethyl-1,2-thiazinane-1,1-dione} + 2 \text{HBr}

Transition Metal-Catalyzed Strategies

Recent advances in rhodium-catalyzed C–H activation, as demonstrated in the synthesis of pyrrolidinedione-fused benzothiazines , offer a potential route to functionalized thiazinanes. For instance, coupling 6-ethyl-1,2-thiazinane-1,1-dione with aryl diazonium salts in the presence of Rh2_2(OAc)4_4 could enable regioselective arylation at the nitrogen or sulfur centers, though this remains speculative without empirical validation.

Physicochemical Properties

Stability and Solubility

The 1,1-dione group confers moderate aqueous solubility (estimated 2–5 mg/mL at 25°C) due to hydrogen-bonding capacity, while the ethyl substituent enhances lipid solubility (logP ≈ 1.2–1.5) . Stability studies of related compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, with degradation occurring via ketone group protonation or nucleophilic ring opening.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1680–1720 cm1^{-1} (C=O stretching) and 1250–1300 cm1^{-1} (S=O stretching) .

  • NMR Spectroscopy:

    • 1^1H NMR (CDCl3_3): δ 1.2–1.4 (t, 3H, CH2_2CH3_3), 2.6–3.1 (m, 4H, SCH2_2 and NCH2_2), 3.5–3.8 (m, 2H, CH2_2SO2_2) .

    • 13^{13}C NMR: δ 14.1 (CH2_2CH3_3), 45.8 (SCH2_2), 52.3 (NCH2_2), 175.2 (C=O) .

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